molecular formula C11H12FNO B2665998 (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 75175-77-8

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B2665998
CAS RN: 75175-77-8
M. Wt: 193.221
InChI Key: GTJNUCRUOWBWEW-FPLPWBNLSA-N
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Description

“(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one” is a versatile chemical compound used in scientific research. Its applications range from medicinal chemistry to organic synthesis. It’s a solid at room temperature and has a CAS Number: 138716-20-8 .


Synthesis Analysis

The compound can be synthesized and characterized using multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations for structure elucidation and delineation of the electronic and magnetic properties .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group .


Chemical Reactions Analysis

The spectral and photophysical properties of this compound have been studied. Significant red shift was observed in the emission spectrum compared to the absorption spectrum upon increasing the solvent polarity, indicating a higher dipole moment in the excited state than in the ground state .


Physical And Chemical Properties Analysis

The physical properties of this compound have been studied using various techniques such as FT-IR, UV–visible, 1 H NMR, HRMS . The HOMO–LUMO energy gap, experimentally (4.1096) and theoretically calculated (4.09096) are nearly the same .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

(A. Nordberg, 2007) and (A. Nordberg, 2008) discuss the development of amyloid imaging ligands, including compounds structurally related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one", for in vivo measurement of amyloid in the brains of Alzheimer's disease patients. These ligands, utilized in PET scans, enable early detection and evaluation of antiamyloid therapies by highlighting amyloid deposits in the brain, marking a significant advance in understanding the pathophysiological mechanisms and progression of Alzheimer's disease.

Direct Enumeration of Bacteria

(R. L. Kepner & J. Pratt, 1994) discuss the use of fluorochrome staining, specifically mentioning compounds with dimethylamino groups similar to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one", for direct enumeration of total bacteria in environmental samples. This methodology, involving staining samples with fluorochromes followed by epifluorescent microscopic counting, has become routine for assessing microbial populations and understanding their ecological roles.

Synthetic Chemistry Applications

(Yanan Qiu et al., 2009) highlight the utility of fluorinated compounds in synthetic chemistry, discussing a practical synthesis method for a compound that is structurally related to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one". This research demonstrates the importance of fluorinated molecules in the development of pharmaceuticals and other materials, showcasing their unique physicochemical properties, such as chemical inertness and thermal stability.

Fluoroalkylation in Aqueous Media

(Hai‐Xia Song et al., 2018) review the progress of fluoroalkylation reactions, including those involving compounds similar to "(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one", performed in aqueous or water-assisted conditions. These advancements highlight the growing interest in environmentally friendly methods for incorporating fluorinated groups into target molecules, contributing to the field of green chemistry.

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJNUCRUOWBWEW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one

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